molecular formula C10H9NO3 B11905970 (R)-1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 104974-47-2

(R)-1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Katalognummer: B11905970
CAS-Nummer: 104974-47-2
Molekulargewicht: 191.18 g/mol
InChI-Schlüssel: YXSGIZSINDRUBG-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline ring system with a carboxylic acid and a ketone functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by oxidation and carboxylation steps. The specific reagents and conditions can vary, but common steps include:

    Cyclization: Using a precursor such as an amino acid derivative, cyclization can be induced using acidic conditions.

    Oxidation: The intermediate product is then oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods: In an industrial setting, the production of ®-1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid may involve more scalable and cost-effective methods. These can include:

Analyse Chemischer Reaktionen

Types of Reactions: ®-1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation Products: Carboxylic acids, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Esters, amides.

Wissenschaftliche Forschungsanwendungen

®-1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals .

Wirkmechanismus

The mechanism of action of ®-1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Uniqueness: ®-1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Eigenschaften

CAS-Nummer

104974-47-2

Molekularformel

C10H9NO3

Molekulargewicht

191.18 g/mol

IUPAC-Name

(3R)-1-oxo-3,4-dihydro-2H-isoquinoline-3-carboxylic acid

InChI

InChI=1S/C10H9NO3/c12-9-7-4-2-1-3-6(7)5-8(11-9)10(13)14/h1-4,8H,5H2,(H,11,12)(H,13,14)/t8-/m1/s1

InChI-Schlüssel

YXSGIZSINDRUBG-MRVPVSSYSA-N

Isomerische SMILES

C1[C@@H](NC(=O)C2=CC=CC=C21)C(=O)O

Kanonische SMILES

C1C(NC(=O)C2=CC=CC=C21)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.